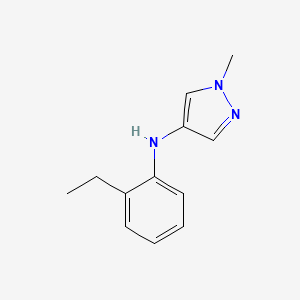

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h4-9,14H,3H2,1-2H3 |

InChI Key |

YJTAOQMAQBEODS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Primary Aromatic Amines and Diketones

A recent and efficient method for preparing N-substituted pyrazoles, including N-(2-ethylphenyl)-1-methyl-1H-pyrazol-4-amine, involves the direct reaction of primary aromatic amines with diketones using O-(4-nitrobenzoyl)hydroxylamine as an electrophilic amination reagent. This method proceeds under mild conditions, typically at 85 °C, without the need for metal catalysts or inorganic reagents, and requires short reaction times.

- Combine O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) with the diketone (1.10 mmol) in a reaction vial.

- Add the primary aromatic amine (2-ethylphenylamine) as the limiting reagent.

- Seal and heat the mixture at 85 °C with stirring.

- After the reaction, perform workup either by basic aqueous extraction followed by organic solvent extraction or by triethylamine treatment and partial solvent evaporation.

- Purify the crude product by column chromatography.

This procedure yields N-substituted pyrazoles with a broad scope of N-alkyl and N-aryl substituents, including the 2-ethylphenyl group relevant here. The method is noted for its operational simplicity and avoidance of metals, making it practical for functionalizing aromatic amines into pyrazoles.

Stepwise Synthesis via Pyrazole Core Modification

Another approach involves the synthesis of the 1-methylpyrazol-4-amine core followed by N-arylation with 2-ethylphenyl substituents. This typically requires:

- Preparation of 1-methyl-1H-pyrazol-4-amine or its derivatives.

- N-alkylation or N-arylation reactions using aromatic amines or aryl halides under conditions such as nucleophilic substitution or palladium-catalyzed cross-coupling.

While detailed protocols for this specific compound are limited, analogous syntheses of related pyrazole derivatives suggest multi-step sequences involving:

Condensation and Coupling Reactions Using Activated Pyrazole Derivatives

Pyrazole derivatives bearing functional groups such as 2-(1-methyl-1H-pyrazol-4-yl)acetic acid can be employed in coupling reactions to introduce the N-(2-ethylphenyl) substituent indirectly. Using coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as N-ethyl-N,N-diisopropylamine in solvents like N,N-dimethylformamide at mild temperatures (10–35 °C) for extended periods (up to 10 hours), amide or amine bonds can be formed efficiently.

These protocols have been demonstrated for pyrazole derivatives and can be adapted for the synthesis of N-(2-ethylphenyl)-1-methyl-1H-pyrazol-4-amine by employing appropriate amine and pyrazole acid precursors.

Comparative Data Table of Preparation Methods

Research Results and Observations

The direct amination method using O-(4-nitrobenzoyl)hydroxylamine has been shown to produce a wide range of N-substituted pyrazoles with good functional group tolerance and operational simplicity. Although yields can vary, the avoidance of metals and mild conditions make this approach attractive for synthesizing N-(2-ethylphenyl)-1-methyl-1H-pyrazol-4-amine.

Stepwise syntheses involving pyrazole core formation followed by N-substitution are more traditional but often require longer reaction times and may involve metal catalysts or harsher conditions. These methods are well-documented for related compounds and provide flexibility in modifying substituents.

Coupling reactions using activated pyrazole derivatives and peptide coupling reagents like HATU have been successfully applied to related pyrazole compounds, yielding moderate to good yields under mild conditions. This approach is particularly useful when integrating pyrazole moieties into larger, more complex molecules.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives

Reduction: Formation of reduced amine derivatives

Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in the substituents attached to the pyrazole ring or the amine group. Below is a comparative analysis of selected compounds:

Key Observations :

- The 2-ethylphenyl group in the target compound increases molecular weight and lipophilicity compared to unsubstituted analogues (e.g., 1-methyl-1H-pyrazol-4-amine), which may enhance receptor binding or pharmacokinetics .

- However, its synthesis yield (17.9%) is notably low, suggesting challenges in cyclopropane coupling efficiency .

- The azetidinyl derivative () incorporates a strained four-membered ring, which may confer conformational rigidity but requires dihydrochloride salt formation for stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine | N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 1-Methyl-1H-pyrazol-4-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.3 | 215.2 | 97.1 |

| Melting Point (°C) | Not reported | 104–107 | Not reported |

| LogP (Predicted) | ~2.5 | ~1.8 | ~0.3 |

| Key Functional Groups | 2-Ethylphenyl, methyl-pyrazole | Pyridine, cyclopropyl | Methyl-pyrazole |

Table 2: Bioactivity Comparison

Critical Analysis of Structural Modifications

- 2-Ethylphenyl vs. Pyridin-3-yl: The ethylphenyl group may enhance hydrophobic interactions in non-polar binding pockets, while the pyridine ring () could engage in hydrogen bonding or aromatic interactions, affecting target selectivity .

- Cyclopropyl vs.

Biological Activity

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

1. Overview of Biological Activity

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine exhibits a variety of biological activities, particularly as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its interactions with vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor growth and angiogenesis. The compound's ability to inhibit VEGFR-2 suggests its potential as an anti-cancer agent, particularly in targeting angiogenesis in tumors.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-cancer | Inhibits VEGFR-2, reducing tumor growth and angiogenesis | |

| Anti-inflammatory | Exhibits properties that may reduce inflammation | |

| Analgesic | Potential pain-relieving effects | |

| Enzyme Inhibition | Binds to active sites of enzymes, disrupting their function |

The mechanism by which N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine exerts its biological effects primarily involves enzyme inhibition. It binds to the active sites of specific enzymes, leading to a reduction in their activity. For instance, docking studies have demonstrated its binding affinity to VEGFR-2's ATP binding site, which is critical for the receptor's activation and subsequent signaling pathways involved in cancer progression.

3. Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

- Study on VEGFR-2 Inhibition : A study demonstrated that N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine effectively inhibited VEGFR-2 activity in vitro, leading to reduced proliferation of endothelial cells and decreased tube formation, which are indicative of angiogenesis.

- Anti-inflammatory Effects : Another investigation revealed that pyrazole derivatives, including N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine, exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications for inflammatory diseases.

4. Comparative Analysis with Related Compounds

To understand the unique properties of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Related Pyrazole Derivatives

| Compound Name | Notable Properties |

|---|---|

| N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine | Known for anti-inflammatory effects |

| 1-Phenyl-1H-pyrazol-4-amine | Exhibits analgesic properties |

| N-(3-Fluorophenyl)-1H-pyrazol-4-amine | Potentially enhanced bioactivity due to fluorine substitution |

The distinct ethyl group in N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine contributes to its solubility and interaction profile compared to other pyrazole derivatives, enhancing its therapeutic potential.

5. Future Directions

The ongoing research into N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine suggests promising avenues for drug development. Its ability to inhibit key biological pathways involved in cancer and inflammation positions it as a candidate for further exploration in clinical settings. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy through clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-ethylphenyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Buchwald-Hartwig amination or Ullmann-type coupling reactions. For example, a similar pyrazole derivative was synthesized via copper-catalyzed cross-coupling using cesium carbonate as a base, dimethyl sulfoxide (DMSO) as a solvent, and cyclopropanamine as a nucleophile at 35°C for 48 hours, yielding 17.9% product . Optimizing catalyst loading (e.g., CuBr vs. Pd-based systems), temperature, and solvent polarity (e.g., DMSO vs. DMF) can improve yields. Monitoring reaction progress via TLC or HPLC is critical for identifying side products.

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range (pyrazole and ethylphenyl groups) and methyl group singlets near δ 2.5–3.0 ppm. Carbon signals for pyrazole carbons typically appear at δ 140–160 ppm .

- HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with a mass accuracy <5 ppm. For example, a related pyrazole-amine derivative showed m/z 215.1203 ([M+H]+) .

- IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) are diagnostic .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for analogous compounds, such as 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine, which highlight risks of skin/eye irritation and recommend immediate washing with water upon exposure . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of N-(2-ethylphenyl)-1-methyl-1H-pyrazol-4-amine?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. For pyrazole derivatives, torsion angles between the pyrazole ring and substituents (e.g., ethylphenyl group) are critical. Compare bond lengths (e.g., C-N: ~1.34 Å) and angles with literature values . Discrepancies in dihedral angles >5° may indicate conformational flexibility or crystal packing effects.

Q. What strategies can mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time) and use a reference compound (e.g., a known kinase inhibitor for pharmacological studies).

- Data Analysis : Apply statistical tools (e.g., ANOVA) to account for batch effects. For example, antimicrobial activity variations in pyrazole derivatives were linked to substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding between the pyrazole NH and active-site residues (e.g., Asp86 in EGFR kinase). Validate predictions with mutagenesis studies or SPR binding assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use chiral HPLC or SFC to monitor enantiomeric excess. For asymmetric synthesis, employ chiral ligands (e.g., BINAP in Pd-catalyzed couplings) . Note that steric hindrance from the ethylphenyl group may complicate catalyst selectivity.

Data Contradiction Analysis

Q. Why do reported yields for similar pyrazole-amine derivatives vary widely (e.g., 17–82%), and how can this be addressed?

- Methodological Answer : Yield discrepancies often stem from differences in catalyst efficiency (e.g., Cu vs. Pd), solvent purity, or workup protocols. For instance, a quinazolin-4-amine derivative achieved 82% yield using Pd(OAc)₂/Xantphos in toluene at 110°C , whereas Cu-based methods yielded <20% . Systematic screening of catalysts and bases (e.g., K₃PO₄ vs. Cs₂CO₃) is recommended.

Q. How can conflicting NMR assignments for pyrazole protons be resolved?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to correlate protons and carbons. For example, pyrazole C4 protons in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine were unambiguously assigned via HSQC cross-peaks with carbons at δ 140–145 ppm . Compare with crystallographic data to validate spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.